Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate

Catalog No.
S15666492
CAS No.
M.F
C13H15NO4
M. Wt
249.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate

Product Name

Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate

IUPAC Name

ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C13H15NO4/c1-3-18-13(16)12(15)7-8-14-10-5-4-6-11(9-10)17-2/h4-9,14H,3H2,1-2H3

InChI Key

VSUNXCVURZSUJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=CNC1=CC(=CC=C1)OC

Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate features an ethyl ester group attached to a 2-oxobut-3-enoate backbone, with a methoxyaniline substituent at the para position. The molecular formula is C12H15NO3C_{12}H_{15}NO_3, and its structure includes functional groups such as an ester and an amine, which contribute to its reactivity and biological properties.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield corresponding oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting carbonyl groups into alcohols.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents under suitable conditions.

The biological activity of ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate is primarily linked to its interaction with DNA. Similar compounds have demonstrated the ability to intercalate into DNA strands, potentially disrupting normal cellular processes such as gene expression and cell division. This property suggests potential applications in cancer therapy or as antimicrobial agents.

Mechanism of Action

The compound is believed to interact with DNA through an intercalative binding mode. This interaction can lead to structural changes in DNA, affecting biochemical pathways related to cell proliferation and gene regulation.

The synthesis of ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate typically involves the following steps:

  • Condensation Reaction: Ethyl acetoacetate reacts with 3-methoxyaniline in the presence of an acid catalyst (e.g., hydrochloric acid) or a base catalyst (e.g., sodium hydroxide). This condensation forms the desired product through a nucleophilic addition-elimination mechanism.
  • Purification: The crude product is purified using recrystallization or column chromatography techniques to isolate the pure compound.

Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anticancer or antimicrobial agents.
  • Chemical Intermediates: It can be utilized in organic synthesis as a building block for more complex molecules.
  • Materials Science: Its unique properties may allow for incorporation into polymers or other materials for enhanced functionality.

Several compounds share structural similarities with ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-(4-methoxyphenylamino)but-2-enoateContains a methoxy group on a phenyl ringExhibits different reactivity patterns
Methyl 4-(3-methoxyphenylamino)-2-butenedioateSimilar backbone but with a methyl esterPotentially different solubility properties
Ethyl 4-(4-methoxyphenylamino)-2-oxobut-3-enoateSubstituent on para positionMay exhibit different biological activities

Uniqueness

Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate stands out due to its specific methoxy substitution pattern and its potential DNA intercalation properties, which may not be present in other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

249.10010796 g/mol

Monoisotopic Mass

249.10010796 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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